Cas no 1019538-79-4 ((cyclopropylmethyl)[(4-fluorophenyl)methyl]amine)
![(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/1019538-79-4x500.png)
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- N-(CyclopropylMethyl)-4-fluoro-benzylaMine
- N-(Cyclopropylmethyl)-5-fluoro-benzylamine
- 1-Cyclopropyl-N-[(4-fluorophenyl)methyl]methanamine
- (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine
- 1-Cyclopropyl-N-(4-fluorobenzyl)methanamine
- EN300-78455
- A1-06014
- Z334882552
- CS-0439865
- C77710
- AKOS000228004
- 1019538-79-4
- F2158-1970
-
- インチ: InChI=1S/C11H14FN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2
- InChIKey: JMKBYKGNJPSQPJ-UHFFFAOYSA-N
- ほほえんだ: C1CC1CNCC2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 179.111027613g/mol
- どういたいしつりょう: 179.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 247.5±15.0 °C at 760 mmHg
- フラッシュポイント: 103.5±20.4 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-78455-2.5g |
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine |
1019538-79-4 | 95.0% | 2.5g |
$292.0 | 2025-02-20 | |
Enamine | EN300-78455-0.1g |
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine |
1019538-79-4 | 95.0% | 0.1g |
$51.0 | 2025-02-20 | |
Life Chemicals | F2158-1970-0.25g |
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine |
1019538-79-4 | 95%+ | 0.25g |
$137.0 | 2023-09-06 | |
Life Chemicals | F2158-1970-5g |
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine |
1019538-79-4 | 95%+ | 5g |
$459.0 | 2023-09-06 | |
TRC | C998075-250mg |
N-(Cyclopropylmethyl)-4-fluoro-benzylamine |
1019538-79-4 | 250mg |
$ 320.00 | 2022-06-06 | ||
TRC | C998075-25mg |
N-(Cyclopropylmethyl)-4-fluoro-benzylamine |
1019538-79-4 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-78455-5.0g |
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine |
1019538-79-4 | 95.0% | 5.0g |
$530.0 | 2025-02-20 | |
Aaron | AR0099PU-250mg |
N-(Cyclopropylmethyl)-4-fluoro-benzylamine |
1019538-79-4 | 95% | 250mg |
$92.00 | 2025-01-23 | |
Advanced ChemBlocks | P42999-5g |
N-(Cyclopropylmethyl)-4-fluoro-benzylamine |
1019538-79-4 | 95% | 5g |
$610 | 2024-05-20 | |
Life Chemicals | F2158-1970-10g |
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine |
1019538-79-4 | 95%+ | 10g |
$643.0 | 2023-09-06 |
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amine 関連文献
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
(cyclopropylmethyl)[(4-fluorophenyl)methyl]amineに関する追加情報
Professional Introduction to Compound with CAS No. 1019538-79-4 and Product Name: (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine
The compound with the CAS number 1019538-79-4 and the product name (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural motifs, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of both cyclopropyl and fluoro-substituted aromatic groups in its molecular framework imparts distinct physicochemical properties, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of structural diversity in the design of novel bioactive molecules. The (cyclopropylmethyl) moiety, known for its favorable pharmacokinetic profile, contributes to the compound's metabolic stability and bioavailability. Concurrently, the (4-fluorophenyl)methyl group introduces electronic and steric effects that can modulate binding interactions with biological targets. This combination has been strategically explored in the development of small-molecule inhibitors targeting various disease pathways.
In the realm of medicinal chemistry, fluorine substitution is a well-established strategy to enhance drug efficacy and selectivity. The fluorine atom at the para position of the phenyl ring in (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine exerts a significant influence on the compound's binding affinity and metabolic resistance. This feature has been leveraged in recent research to develop potent and selective kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's ability to interact with specific amino acid residues in protein targets is further enhanced by the rigidity provided by the cyclopropyl ring.
Advances in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the behavior of compounds like (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine before experimental validation. Molecular docking studies have revealed that this compound exhibits high binding affinity for certain enzyme families, including proteases and phosphodiesterases. These enzymes are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention. The structural features of this compound have been optimized to maximize interactions with key binding pockets, thereby improving its pharmacological profile.
The synthesis of (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include nucleophilic substitution reactions, cross-coupling processes, and protection-deprotection strategies to achieve regioselectivity and functional group compatibility. The use of advanced catalytic systems has streamlined these synthetic routes, reducing reaction times and improving yields. Such advancements are critical for transitioning promising candidates into viable drug candidates.
Preclinical studies have begun to explore the pharmacological properties of (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine, focusing on its efficacy and safety profiles. Initial findings suggest that this compound exhibits potent activity against selected disease models without significant off-target effects. These results are encouraging and warrant further investigation into its potential as a therapeutic agent. The compound's favorable pharmacokinetic properties also make it an attractive candidate for oral administration, which would enhance patient compliance.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel molecular scaffolds like (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine. Predictive models have been developed to assess the likelihood of success based on structural features alone, allowing researchers to prioritize compounds for experimental testing. This approach has reduced attrition rates in early-stage drug development programs by eliminating less promising candidates early on.
Future directions for research on (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine include exploring its mechanism of action in greater detail and investigating its potential as a lead compound for structure-based drug design. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide. The compound exemplifies how strategic molecular design can yield innovative solutions to unmet medical needs.
In conclusion, (cyclopropylmethyl)[(4-fluorophenyl)methyl]amine (CAS No. 1019538-79-4) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules with therapeutic potential. Its unique combination of cyclopropyl and fluoro-substituted aromatic groups makes it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this compound, it is poised to play an important role in addressing some of today's most pressing medical challenges.
1019538-79-4 ((cyclopropylmethyl)[(4-fluorophenyl)methyl]amine) 関連製品
- 60509-35-5(N-(4-fluorobenzyl)-1-butanamine Hydrochloride)
- 2229429-60-9(1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol)
- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)
- 476643-04-6(2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide)
- 1935229-98-3(Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-)
- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)
- 1538305-72-4(1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid)
- 593960-65-7(2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)
- 1932357-61-3((1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol)
- 1176724-16-5(2-Propanone, 1-(3-aminophenoxy)- )




